molecular formula C9H5F2NO B12969013 3,4-Difluoro-trans-styryl isocyanate

3,4-Difluoro-trans-styryl isocyanate

Cat. No.: B12969013
M. Wt: 181.14 g/mol
InChI Key: ZPHVQGIQJOEWJR-ONEGZZNKSA-N
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Description

3,4-Difluoro-trans-styryl isocyanate is an organic compound with the molecular formula C9H5F2NO It is characterized by the presence of two fluorine atoms on the benzene ring and an isocyanate group attached to a styryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-trans-styryl isocyanate typically involves the reaction of 3,4-difluorostyrene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of isocyanates, including this compound, often employs the phosgene method. This method involves the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the use of carbon monoxide and urea .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-trans-styryl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The double bond in the styryl moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reactions are typically carried out under mild conditions to prevent decomposition of the isocyanate group.

Major Products

The major products formed from reactions with this compound include ureas, carbamates, and other derivatives depending on the nucleophile used .

Scientific Research Applications

3,4-Difluoro-trans-styryl isocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Industry: Used in the production of polymers and coatings

Mechanism of Action

The mechanism of action of 3,4-Difluoro-trans-styryl isocyanate involves the reactivity of the isocyanate group with nucleophiles. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in modifying molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenyl isocyanate
  • 3,5-Difluorophenyl isocyanate
  • 4-Fluorophenyl isocyanate

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

1,2-difluoro-4-[(E)-2-isocyanatoethenyl]benzene

InChI

InChI=1S/C9H5F2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-5H/b4-3+

InChI Key

ZPHVQGIQJOEWJR-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/N=C=O)F)F

Canonical SMILES

C1=CC(=C(C=C1C=CN=C=O)F)F

Origin of Product

United States

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